molecular formula C16H14N6 B7017540 N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine

Cat. No.: B7017540
M. Wt: 290.32 g/mol
InChI Key: MRHVYDDSOLCCCA-UHFFFAOYSA-N
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Description

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine is a complex organic compound that features a unique structure combining pyridine, pyrazole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6/c1-2-11(7-17-5-1)16-13(10-20-22-16)8-18-14-3-4-15-12(6-14)9-19-21-15/h1-7,9-10,18H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHVYDDSOLCCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)CNC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine typically involves multiple steps, including the formation of the pyrazole and indazole rings, followed by their coupling. One common method involves the use of Buchwald-Hartwig arylamination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine . This method is known for its efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, which can lead to the suppression of cell proliferation in cancer cells. The compound’s structure allows it to form strong interactions with the target enzyme, enhancing its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]-1H-indazol-5-amine is unique due to its specific combination of pyridine, pyrazole, and indazole rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

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